6-chloro-3-isopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
6-chloro-3-isopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chlorine atom at the 6th position, an isopropyl group at the 3rd position, and a sulfanylidene group at the 2nd position, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-isopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted anthranilic acid and isopropylamine.
Cyclization: The anthranilic acid derivative undergoes cyclization with isopropylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the quinazolinone core.
Chlorination: The quinazolinone core is then chlorinated at the 6th position using thionyl chloride (SOCl2) or another chlorinating agent.
Sulfanylidene Introduction: Finally, the sulfanylidene group is introduced at the 2nd position using a thiolating agent such as Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-isopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
6-chloro-3-isopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in treating various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-3-isopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one: Similar structure but with a methyl group instead of an isopropyl group.
6-chloro-3-ethyl-2-sulfanylidene-1H-quinazolin-4-one: Similar structure but with an ethyl group instead of an isopropyl group.
6-chloro-3-propan-2-yl-2-oxo-1H-quinazolin-4-one: Similar structure but with an oxo group instead of a sulfanylidene group.
Uniqueness
The presence of the isopropyl group and the sulfanylidene group in 6-chloro-3-isopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one provides unique steric and electronic properties that can influence its reactivity and biological activity. These features make it distinct from other similar compounds and can lead to different applications and mechanisms of action.
Properties
IUPAC Name |
6-chloro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c1-6(2)14-10(15)8-5-7(12)3-4-9(8)13-11(14)16/h3-6H,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOKUMUYEIZYGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C=CC(=C2)Cl)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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